N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride

説明

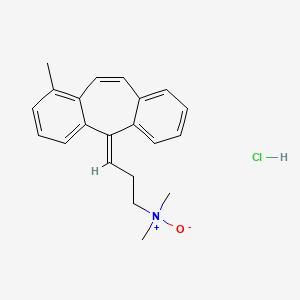

N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride is a tricyclic compound featuring a dibenzo(a,d)cycloheptene core (a seven-membered ring fused to two benzene rings). Key structural attributes include:

- A 1-methyl substituent on the cycloheptene ring.

- A 5-ylidene group (a conjugated double bond) at position 5 of the cycloheptene system.

- A propylamine N-oxide hydrochloride side chain, which enhances polarity and water solubility.

This compound is likely related to psychoactive or therapeutic agents, given structural similarities to tricyclic antidepressants (TCAs) like imipramine.

特性

CAS番号 |

27747-18-8 |

|---|---|

分子式 |

C21H24ClNO |

分子量 |

341.9 g/mol |

IUPAC名 |

(3E)-N,N-dimethyl-3-(7-methyl-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide;hydrochloride |

InChI |

InChI=1S/C21H23NO.ClH/c1-16-8-6-11-20-18(16)14-13-17-9-4-5-10-19(17)21(20)12-7-15-22(2,3)23;/h4-6,8-14H,7,15H2,1-3H3;1H/b21-12+; |

InChIキー |

MZQZFABHYDJNKO-BFVDCFMLSA-N |

SMILES |

CC1=C2C=CC3=CC=CC=C3C(=CCC[N+](C)(C)[O-])C2=CC=C1.Cl |

異性体SMILES |

CC1=C2C=CC3=CC=CC=C3/C(=C\CC[N+](C)(C)[O-])/C2=CC=C1.Cl |

正規SMILES |

CC1=C2C=CC3=CC=CC=C3C(=CCC[N+](C)(C)[O-])C2=CC=C1.Cl |

同義語 |

Ro 8-1998 |

製品の起源 |

United States |

化学反応の分析

科学研究アプリケーション

Ro-8-1998は、主にその抗うつ効果について研究されてきました。 臨床試験では、内因性うつ病の治療において、イミプラミンと同等の効果があることが示されています. さらに、Ro-8-1998は、収縮期血圧、心拍数、白血球数への潜在的な影響について調査されています. 化学、生物学、産業などの他の分野におけるその応用を探求するには、さらなる研究が必要です。

科学的研究の応用

Ro-8-1998 has been primarily studied for its antidepressant effects. Clinical trials have shown that it is at least as effective as imipramine in treating endogenous depression . Additionally, Ro-8-1998 has been investigated for its potential effects on systolic blood pressure, heart frequency, and white blood cell count . Further research is needed to explore its applications in other fields such as chemistry, biology, and industry.

作用機序

Ro-8-1998の作用機序には、脳内の神経伝達物質系との相互作用が含まれます。 気分調節に重要な役割を果たすセロトニンやノルエピネフリンなどの特定の神経伝達物質のレベルを調節すると考えられています . 含まれる正確な分子標的と経路はまだ調査中ですが、この化合物が神経伝達物質レベルに及ぼす影響は、他の抗うつ剤と同様に作用する可能性があることを示唆しています。

類似化合物との比較

Key Structural Derivatives (Based on USP Revisions)

The U.S. Pharmacopeia (USP) identifies four closely related compounds :

| Compound Name | Structural Differences vs. Target Compound | Functional Groups |

|---|---|---|

| a. 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine N-oxide | Lacks 1-methyl substituent on the cycloheptene ring | N-oxide, ylidene |

| b. 5H-Dibenzo[a,d]cycloheptene-5-ol | Replaces ylidene with hydroxyl (-OH) | Alcohol |

| c. 10,11-Dihydro-N,N-dimethyl-5H-dibenzo[a,d]cycloheptene-Δ⁵,γ-propylamine | Fully saturated cycloheptene ring (no ylidene) | Dihydro structure |

| d. Dibenzo[a,d]cyclohepten-5-one | Replaces ylidene with ketone (=O) | Ketone |

Impact of Structural Variations :

- Polarity : The N-oxide group in the target compound and Compound A increases hydrophilicity compared to the ketone (Compound D) or alcohol (Compound B) derivatives.

- Pharmacological Activity : The 1-methyl substituent in the target compound could influence receptor binding affinity compared to unmethylated analogs like Compound A .

Pharmacological Analogs: Imipramine Hydrochloride

Imipramine hydrochloride (CAS 113-52-0), a well-known TCA, shares a tricyclic framework but differs in critical ways :

| Property | Target Compound | Imipramine Hydrochloride |

|---|---|---|

| Core Structure | Dibenzo(a,d)cycloheptene with ylidene | Dibenzo[b,f]azepine (nitrogen-containing ring) |

| Functional Groups | N-oxide, 1-methyl substituent | Secondary amine, fully saturated central ring |

| Pharmacological Class | Undisclosed (potentially novel TCA derivative) | Serotonin/norepinephrine reuptake inhibitor |

| Physical Properties | Hydrochloride salt; likely hygroscopic (N-oxide) | Hydrochloride salt; mp 170–175°C |

Key Differences :

- Ring System : Imipramine’s dibenzazepine core includes a nitrogen atom, altering electron distribution and receptor interactions.

- Metabolism : The N-oxide group in the target compound may reduce first-pass metabolism compared to imipramine’s secondary amine .

Analytical and Physical Properties

Loss on Drying and Stability

The USP specifies that the target compound’s analogs (e.g., Compound A) must exhibit ≥73% loss on drying when tested at 105°C, with a maximum allowable loss of 1.0% . This suggests moderate hygroscopicity, likely due to the hydrochloride salt and N-oxide functionalization.

Spectral Data

While direct spectral data for the target compound is unavailable, imipramine hydrochloride’s IR spectrum () shows characteristic peaks for aromatic C-H stretching (3000–3100 cm⁻¹) and amine hydrochloride vibrations (2500–2700 cm⁻¹). The target compound’s ylidene group would likely introduce distinct UV/Vis absorption due to extended conjugation .

準備方法

Ro-8-1998の合成は、ジベンゾ[a,d]シクロヘプテンコアの調製から始まるいくつかのステップを伴います。このコアは次に、N、N-ジメチルプロピルアミン基とN-オキシド部分を導入するために官能化されます。 最終生成物は塩酸塩として得られます . 特定の反応条件や工業的生産方法は文献には容易には見当たらず、これらのプロセスを最適化するにはさらなる研究開発が必要であることを示唆しています。

生物活性

N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C20H25ClN2O

- Molecular Weight : 341.874 g/mol

- CAS Number : 27747-18-8

Structural Information

The structure of this compound features a dibenzo[a,d]cycloheptene moiety, which contributes to its biological activity.

Research indicates that this compound exhibits various biological activities, primarily attributed to its interaction with neurotransmitter systems. The following mechanisms have been identified:

- Antidepressant-like Effects : Similar to tricyclic antidepressants, it may inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.

- Neuroprotective Properties : The compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

- Potential Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is needed.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : A clinical trial evaluated the antidepressant effects of similar compounds in patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function after treatment with a related dibenzo[a,d]cycloheptene derivative.

- Study 2 : In vitro studies demonstrated that this compound could reduce cell viability in human cancer cell lines, suggesting potential applications in oncology.

Safety and Toxicology

The compound has been classified with specific hazard warnings due to its potential toxicity. It is considered toxic if ingested and may pose risks to reproductive health.

| Property | Value |

|---|---|

| Toxicity | Toxic if swallowed |

| Reproductive Effects | Suspected of damaging fertility or the unborn child |

| Hazard Signal | Danger |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。